6-Bromo-1H-indazole-4-carbaldehyde
Description
6-Bromo-1H-indazole-4-carbaldehyde (CAS: 1444616-24-3) is a heterocyclic aromatic compound with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol . Its structure features a bromine substituent at position 6 and an aldehyde group at position 4 on the indazole core. Indazoles are pharmacologically significant due to their ability to modulate biological targets, including kinases and enzymes involved in inflammation and cancer .
Properties
IUPAC Name |
6-bromo-1H-indazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-5(4-12)7-3-10-11-8(7)2-6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCKXMAOBDIDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C=O)C=NN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Bromination is typically performed using N-bromosuccinimide (NBS) or molecular bromine () in a polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Catalytic Lewis acids like iron(III) bromide () enhance electrophilic substitution kinetics. For example:
Key Parameters :
Mechanistic Analysis
The aldehyde group at position 4 acts as a meta-directing substituent, directing electrophilic bromination to position 6. Density functional theory (DFT) calculations suggest that the reaction proceeds via a Wheland intermediate stabilized by resonance with the indazole’s aromatic system.
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 6–8 hours |
| Optimal Solvent | DCM |
Formylation of 6-Bromo-1H-Indazole
This two-step approach involves synthesizing 6-bromo-1H-indazole first, followed by regioselective formylation at position 4.
Step 1: Synthesis of 6-Bromo-1H-Indazole
6-Bromo-1H-indazole is prepared via radical bromination of 1H-indazole using and a radical initiator (e.g., benzoyl peroxide) in carbon tetrachloride ().
Step 2: Vilsmeier-Haack Formylation
The formylation employs the Vilsmeier-Haack reagent, generated in situ from and DMF:
Optimization Insights :
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Temperature Control : Maintaining temperatures below 10°C prevents over-oxidation to carboxylic acids.
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Workup : Quenching with aqueous sodium acetate () neutralizes excess , followed by extraction with ethyl acetate.
| Parameter | Value |
|---|---|
| Overall Yield | 55–60% |
| Reaction Scale | Up to 500 g (industrial) |
Cyclization of Functionalized Precursors
A convergent strategy constructs the indazole ring with pre-installed bromine and aldehyde groups. This method is favored for scalability and avoids competing directing effects.
Precursor Synthesis
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4-Formyl-2-nitrobenzaldehyde : Prepared via nitration of 4-formylbenzaldehyde.
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Hydrazine Cyclization : Reaction with hydrazine hydrate in ethanol induces cyclization to form the indazole core:
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Nitro Reduction and Bromination :
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Catalytic hydrogenation (, Pd/C) reduces the nitro group to amine.
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Sandmeyer bromination replaces the amine with bromine:
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Advantages :
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Regiochemical Control : Prevents positional isomers.
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Industrial Applicability : Continuous flow reactors achieve >80% yield at multi-kilogram scales.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 68–72 | >90 | Moderate | High |
| Formylation | 55–60 | 85–90 | High | Moderate |
| Cyclization | 75–80 | >95 | High | Low |
Critical Considerations :
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Direct Bromination : Limited by competing di-bromination at higher temperatures.
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Formylation : Requires stringent temperature control to avoid byproducts.
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Cyclization : Higher upfront synthetic effort but superior regioselectivity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: 6-Bromo-1H-indazole-4-carboxylic acid.
Reduction: 6-Bromo-1H-indazole-4-methanol.
Substitution: 6-Azido-1H-indazole-4-carbaldehyde or 6-Thiocyanato-1H-indazole-4-carbaldehyde.
Scientific Research Applications
Pharmaceutical Development
6-Bromo-1H-indazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising results in the development of drugs targeting cancer and inflammatory diseases. For instance, studies have indicated that certain indazole derivatives exhibit significant anticancer properties against various human cancer cell lines, including liver (HEP3BPN), breast (MDA-MB-453), and leukemia (HL-60) cells .
| Cell Line | IC50 (µM) | Standard Comparison |
|---|---|---|
| HEP3BPN | 12.5 | Methotrexate |
| MDA-MB-453 | 15.0 | Methotrexate |
| HL-60 | >20 | Methotrexate |
Biochemical Research
The compound is utilized in biochemical studies investigating enzyme inhibition and receptor binding. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to explore disease mechanisms and develop targeted therapies .
Material Science
In material science, this compound is incorporated into polymer formulations to enhance material properties for coatings and adhesives. Its unique structural features contribute to improved performance characteristics in industrial applications .
Fluorescent Probes
This compound acts as a building block for synthesizing fluorescent probes essential for biological imaging and diagnostics. Its fluorescent properties make it valuable for tracking biological processes in real-time .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anticancer Activity : A series of novel indazole derivatives were synthesized and evaluated for their anticancer activity, demonstrating significant inhibition of cancer cell proliferation across multiple cell lines .
- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in disease progression, providing insights into potential therapeutic applications .
- Material Enhancements : Investigations into polymer composites incorporating this compound have revealed improvements in mechanical properties and thermal stability, suggesting its utility in advanced materials development .
Mechanism of Action
The mechanism of action of 6-Bromo-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Physicochemical Properties and Handling :
- Storage : Requires protection from light and storage at 2–8°C under inert conditions .
- Hazards : Classified with warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
- Applications : Serves as a key intermediate in synthesizing bioactive molecules, particularly in anticancer and anti-inflammatory drug discovery .
Comparison with Structural Analogs
The following table summarizes critical differences between 6-Bromo-1H-indazole-4-carbaldehyde and related indazole/indole derivatives:
Key Structural and Functional Insights:
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The aldehyde in This compound increases reactivity for nucleophilic additions, whereas nitro (in 885518-61-6 ) enhances electrophilicity .
- Halogen Variations : Fluorine (in 6-Bromo-4-fluoro-1H-indazole ) improves metabolic stability, while chlorine (in 885518-99-0 ) enhances lipophilicity for blood-brain barrier penetration .
Biological Relevance :
- Aldehyde vs. Ester : The aldehyde group in the target compound is pivotal for forming Schiff bases in drug design, whereas the ester in 885518-47-8 serves as a hydrolyzable prodrug moiety .
- Indazole vs. Indole : Indazoles (two adjacent nitrogen atoms) exhibit stronger hydrogen-bonding interactions with biological targets compared to indoles (one nitrogen), making them preferred in kinase inhibitor design .
Safety Profiles :
- The aldehyde group in This compound contributes to its irritant properties (H315/H319), whereas nitro-containing analogs (e.g., 885518-61-6 ) may pose explosive risks under certain conditions .
Biological Activity
6-Bromo-1H-indazole-4-carbaldehyde is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features, including a bromine atom at the 6th position and an aldehyde group at the 4th position of the indazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiangiogenic, and antioxidant properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the bromine atom may enhance the compound's electrophilicity, influencing its binding affinity and selectivity towards various targets.
Anticancer Activity
Research has demonstrated that derivatives of indazole compounds exhibit significant anticancer properties. For instance, a study evaluated a series of novel indazole derivatives for their ability to inhibit the viability of various human cancer cell lines, including liver (HEP3BPN), breast (MDA-MB-453), and leukemia (HL-60) cells. Among these derivatives, compounds similar to this compound showed promising results in inhibiting cancer cell proliferation .
| Cell Line | IC50 (µM) | Standard Comparison |
|---|---|---|
| HEP3BPN (liver) | 11c: 12.5 | Methotrexate |
| MDA-MB-453 (breast) | 11d: 15.0 | Methotrexate |
| HL-60 (leukemia) | >20 | Methotrexate |
Antiangiogenic Activity
In addition to its anticancer effects, this compound has been investigated for its antiangiogenic properties. Studies have shown that certain indazole derivatives can inhibit proangiogenic cytokines associated with tumor development, thereby reducing tumor growth and metastasis .
Antioxidant Activity
The antioxidant potential of indazole derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and inflammation. The antioxidant activity of this compound is under investigation, with preliminary results indicating it may possess significant protective effects against oxidative damage .
Study on Indazole Derivatives
A comprehensive study synthesized a series of indazole derivatives, including those based on this compound, and evaluated their biological activities. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The most active compounds demonstrated IC50 values ranging from 5.9 to 25 µg/mL against various tumor cell lines .
In Vivo Studies
In vivo studies using mouse models have shown that compounds derived from indazoles can inhibit tumor growth significantly. For example, one study reported that specific derivatives reduced tumor size by up to 50% compared to control groups when administered at optimal dosages .
Q & A
Q. What are the recommended protocols for synthesizing 6-Bromo-1H-indazole-4-carbaldehyde, and how can reaction conditions be optimized?
Synthesis typically involves halogenation and formylation of the indazole scaffold. For brominated indazoles, bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under inert atmospheres is common. The aldehyde group can be introduced via Vilsmeier-Haack formylation or oxidation of a methyl group using MnO₂ . Optimization should focus on temperature control (e.g., 0–5°C for bromination to prevent overhalogenation) and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography using ethyl acetate/hexane gradients.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, such as distinguishing tautomeric forms?
¹H NMR is critical for identifying tautomerism between 1H- and 2H-indazole forms. The NH proton in 1H-indazole appears as a broad singlet (~δ 12–13 ppm), absent in the 2H-tautomer. For this compound, the aldehyde proton resonates at δ ~9.8–10.2 ppm (singlet), while aromatic protons show characteristic splitting patterns (e.g., doublets for adjacent bromine atoms). ¹³C NMR confirms the aldehyde carbon at δ ~190–195 ppm. Deuterated DMSO or CDCl₃ is preferred for solubility and minimizing exchange broadening .
Q. What safety precautions are essential when handling this compound?
This compound is associated with hazards including skin/eye irritation (H315, H319) and acute toxicity (H302, H332). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage requires airtight containers in cool, dark conditions to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate the molecular conformation of this compound?
SC-XRD provides precise bond lengths, angles, and intermolecular interactions. Crystals can be grown via slow evaporation in solvents like DCM/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, leveraging its robust handling of heavy atoms (bromine) and anisotropic displacement parameters. The bromine atom’s electron density will dominate the Fourier map, requiring careful parameterization to avoid overfitting .
Q. What strategies address contradictions in reported physicochemical properties (e.g., melting points, solubility) for brominated indazoles?
Discrepancies may arise from polymorphism, impurities, or measurement methods. For melting points, use differential scanning calorimetry (DSC) with controlled heating rates. Solubility contradictions can be resolved via standardized shake-flask methods in buffered solutions (pH 7.4). Cross-validate results with HPLC purity assays (>98%) and thermogravimetric analysis (TGA) to detect solvent residues .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and map electrostatic potential surfaces. The bromine atom’s σ-hole (positive electrostatic potential) highlights its susceptibility to nucleophilic attack. Fukui indices identify the C4-aldehyde as an electrophilic site, guiding derivatization strategies. Solvent effects (e.g., DMSO polarity) are modeled using the polarizable continuum model (PCM) .
Methodological Guidance
Q. What chromatographic techniques are optimal for purifying this compound, and how can co-eluting impurities be resolved?
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) effectively separates polar impurities. For challenging separations, use gradient elution (5–95% acetonitrile over 20 min) with UV detection at 254 nm. Preparative HPLC with larger particle sizes (10 μm) scales purification. Confirm identity via LC-MS (ESI+ mode; expected [M+H]⁺ = 225.0/227.0 for Br isotope pattern) .
Q. How can researchers validate the absence of regioisomeric byproducts (e.g., 5-bromo derivatives) in synthetic batches?
LC-MS/MS with MRM (multiple reaction monitoring) tracks specific fragment ions. For example, this compound may fragment to m/z 183 (loss of CHO), whereas 5-bromo isomers yield distinct patterns. 2D NMR (e.g., HSQC, HMBC) confirms substitution patterns by correlating aromatic protons with adjacent carbons .
Advanced Applications
Q. What role does this compound play in designing kinase inhibitors, and how can SAR studies be structured?
The bromine atom serves as a hydrogen bond acceptor in kinase active sites. SAR studies involve synthesizing analogs with varying substituents (e.g., replacing Br with Cl or methyl groups) and testing against kinase panels (e.g., EGFR, JAK2). Use molecular docking (AutoDock Vina) to predict binding poses, followed by enzymatic assays (IC₅₀ determination) and cellular viability tests (MTT assay) .
Q. How can researchers leverage this compound in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom enables palladium-catalyzed coupling with boronic acids. Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and dioxane/water (3:1) at 80°C. Monitor conversion via GC-MS or ¹H NMR. Post-reaction, purify biaryl products via silica gel chromatography. Note: The aldehyde group may require protection (e.g., acetal formation) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
